molecular formula C8H7FN4 B8663127 2-Fluoro-4-(1,2,4-triazol-1-yl)phenylamine

2-Fluoro-4-(1,2,4-triazol-1-yl)phenylamine

Cat. No. B8663127
M. Wt: 178.17 g/mol
InChI Key: NSJCEPRXUWWNOB-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

Hydrogen was introduced under atmospheric pressure into the mixture consisting of 260 mg of 1-(3-fluoro-4-nitrophenyl)-1H-[1,2,4]triazole, 30 mg of Pd/C and 30 ml of tetrahydrofuran until the theoretical amount had been taken up. After filtering off the catalyst with suction and concentrating the mixture under reduced pressure, the remaining oily residue was purified by column chromatography (solvent: 98:2 dichloromethane:methanol; silica gel).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-fluoro-4-nitrophenyl)-1H-[1,2,4]triazole
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mg
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].[F:3][C:4]1[CH:5]=[C:6]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O>[Pd].O1CCCC1>[NH2:10][C:9]1[CH:8]=[CH:7][C:6]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[CH:5][C:4]=1[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-(3-fluoro-4-nitrophenyl)-1H-[1,2,4]triazole
Quantity
260 mg
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])N1N=CN=C1
Step Three
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst with suction
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining oily residue was purified by column chromatography (solvent: 98:2 dichloromethane:methanol; silica gel)

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)N1N=CN=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.